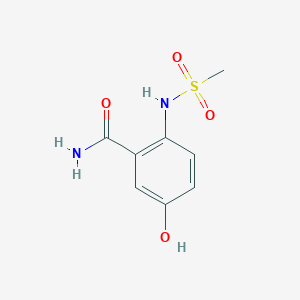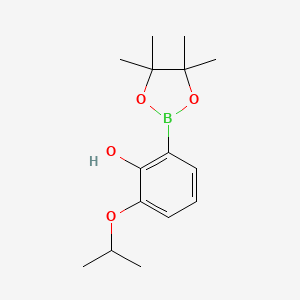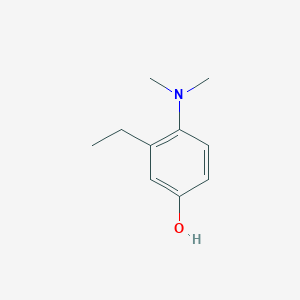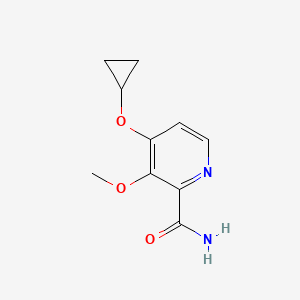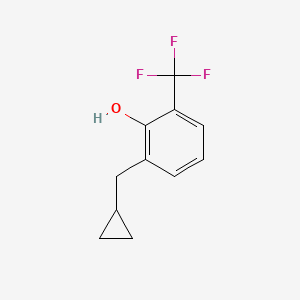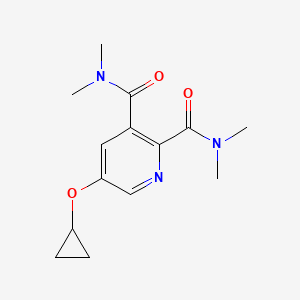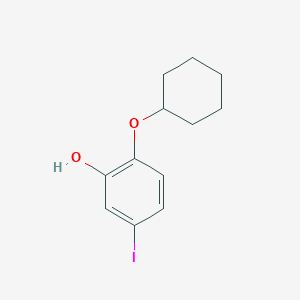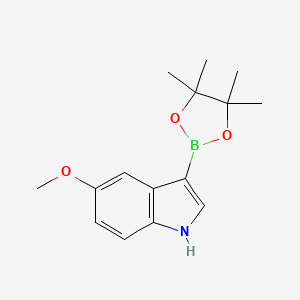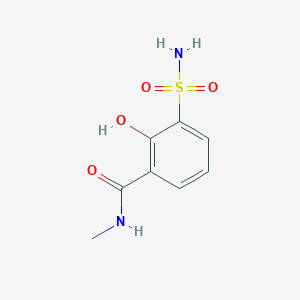
2-Tert-butyl-3-cyclopropoxy-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-cyclopropoxy-6-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-6-iodopyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the iodine atom.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups.
Applications De Recherche Scientifique
2-Tert-butyl-3-cyclopropoxy-6-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-6-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a tert-butyl group and a pyridine ring.
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate: Contains a tert-butyl group and a spirocyclic structure.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-6-iodopyridine is unique due to the presence of the cyclopropoxy group and the iodine atom on the pyridine ring. These functional groups confer specific chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H16INO |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
2-tert-butyl-3-cyclopropyloxy-6-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)11-9(15-8-4-5-8)6-7-10(13)14-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ALXQADNUQMRXOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=N1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


